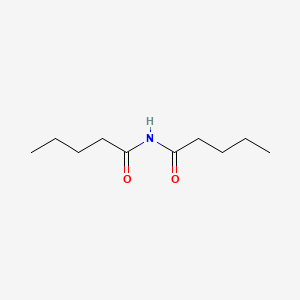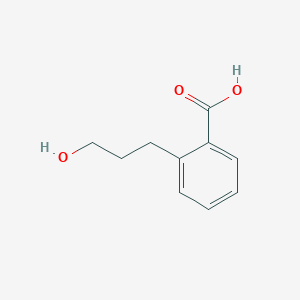![molecular formula C6H8Cl2O6 B14690483 1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane) CAS No. 34037-78-0](/img/structure/B14690483.png)
1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-chloro-ethoxycarbonyl)-peroxide is an organic peroxide compound characterized by the presence of two 2-chloro-ethoxycarbonyl groups attached to a peroxide linkage. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-chloro-ethoxycarbonyl)-peroxide typically involves the reaction of 2-chloroethanol with phosgene to form 2-chloro-ethoxycarbonyl chloride. This intermediate is then reacted with hydrogen peroxide in the presence of a base to form bis-(2-chloro-ethoxycarbonyl)-peroxide. The reaction conditions usually require low temperatures and controlled addition of reagents to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of bis-(2-chloro-ethoxycarbonyl)-peroxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the reactive nature of peroxides.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2-chloro-ethoxycarbonyl)-peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the peroxide can be reduced to form alcohols or other reduced products.
Substitution: The chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloro groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical species, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Bis-(2-chloro-ethoxycarbonyl)-peroxide has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to release active compounds upon decomposition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis-(2-chloro-ethoxycarbonyl)-peroxide involves the cleavage of the peroxide bond to generate radicals. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl) ether: Similar in structure but lacks the peroxide linkage.
Bis(2-chloroethoxy)methane: Contains a methylene bridge instead of a peroxide linkage.
2-Chloroethyl ether: A simpler compound with only one chloroethyl group.
Uniqueness: Bis-(2-chloro-ethoxycarbonyl)-peroxide is unique due to its peroxide linkage, which imparts distinct reactivity and makes it useful as a radical initiator in various chemical processes. Its ability to undergo multiple types of reactions and its applications in diverse fields further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
34037-78-0 |
|---|---|
Formule moléculaire |
C6H8Cl2O6 |
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
2-chloroethoxycarbonyloxy 2-chloroethyl carbonate |
InChI |
InChI=1S/C6H8Cl2O6/c7-1-3-11-5(9)13-14-6(10)12-4-2-8/h1-4H2 |
Clé InChI |
LENMFXPGQLGNOP-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(=O)OOC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


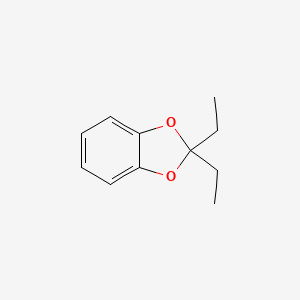
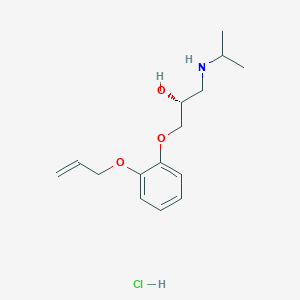
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
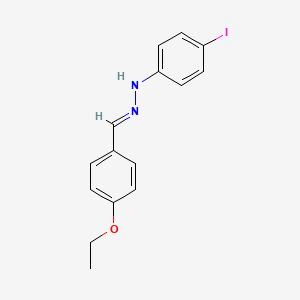
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
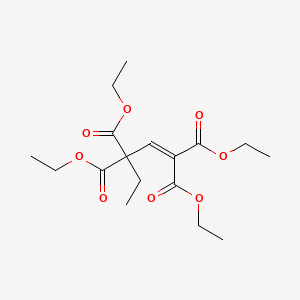
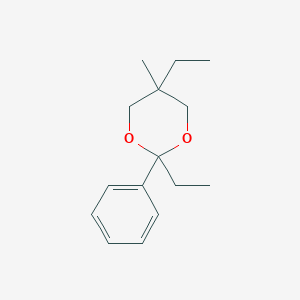
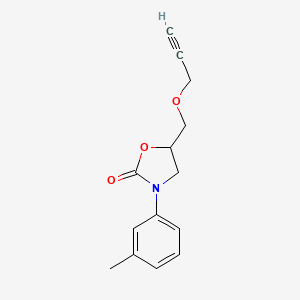
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
